molecular formula C15H26OSi B8477563 2,6-Diethyl-4-[2-(trimethylsilyl)ethyl]phenol CAS No. 139645-82-2

2,6-Diethyl-4-[2-(trimethylsilyl)ethyl]phenol

Cat. No. B8477563
M. Wt: 250.45 g/mol
InChI Key: DNPZHPJIWPFTJR-UHFFFAOYSA-N
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Patent
US05155250

Procedure details

Mix magnesium turnings (240 mg, 10 mmol) and anhydrous ethyl ether under an inert atmosphere. Add a solution of chloromethyltrimethylsilane (1.9 g, 10 mmol) in anhydrous ethyl ether. Stir until the magnesium metal dissolves. Add a solution of 4-bromomethyl-2,6-diethylphenol (2.43 g, 10 mmol) in anhydrous ethyl ether and reflux the mixture until the reaction is complete. Pour onto a mixture of ice/hydrochloric acid and separate the layers. Wash the ethereal layer with water, dry (MgSO4) and evaporate to give the title compound which is purified by silica gel chromatography.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-bromomethyl-2,6-diethylphenol
Quantity
2.43 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Cl[CH2:3][Si:4]([CH3:7])([CH3:6])[CH3:5].Br[CH2:9][C:10]1[CH:15]=[C:14]([CH2:16][CH3:17])[C:13]([OH:18])=[C:12]([CH2:19][CH3:20])[CH:11]=1>C(OCC)C>[CH2:19]([C:12]1[CH:11]=[C:10]([CH2:9][CH2:3][Si:4]([CH3:7])([CH3:6])[CH3:5])[CH:15]=[C:14]([CH2:16][CH3:17])[C:13]=1[OH:18])[CH3:20]

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
ClC[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
4-bromomethyl-2,6-diethylphenol
Quantity
2.43 g
Type
reactant
Smiles
BrCC1=CC(=C(C(=C1)CC)O)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Five
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolves
TEMPERATURE
Type
TEMPERATURE
Details
reflux the mixture until the reaction
CUSTOM
Type
CUSTOM
Details
separate the layers
WASH
Type
WASH
Details
Wash the ethereal layer with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=CC(=C1)CC[Si](C)(C)C)CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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